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molecular formula C10H13IN2 B1307758 1-(4-Iodophenyl)piperazine CAS No. 96530-59-5

1-(4-Iodophenyl)piperazine

Cat. No. B1307758
M. Wt: 288.13 g/mol
InChI Key: CFZRRGPCDUOJHX-UHFFFAOYSA-N
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Patent
US05565449

Procedure details

Over a period of 15 minutes samples of iodine (8.62 grams, 0.034 mol) and silver benzoate (7.78 grams, 0.034mol) were added in portions to a magnetically stirred solution of 5 grams of 1-phenylpiperazine in 80 mL acetic acid. The mixture stirred for Ihour. The solvent was evaporated and the residue partioned between 150 mL diethyl ether and 150 mL 2N sodium hydroxide. The organic layer was washed with 100 mL water, 100 mL brine, then dried over potassium carbonate and concentrated in vacuo to yield 1.0 gram (11%) of 1-(4-iodophenyl)-piperzine (110°-115° C.). The material obtained wasused without further purification. 1H NMR (CDCl3, dTMS) 7.51 (2H, d, 3JHH =9 Hz, m-ArH), 6.69 (2H, d, 3JHH =9 Hz, o-ArH), 3.17 (4H, m), 3.04 (4H, m). 13C NMR (CDCl3) 151.36, 137.73, 118.05, 81.35, 49.92, 45.95.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.78 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]I.[C:3]1([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(O)(=O)C.C([O-])(=O)C1C=CC=CC=1.[Ag+]>[I:1][C:6]1[CH:7]=[CH:8][C:3]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:4][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
8.62 g
Type
reactant
Smiles
II
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
7.78 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture stirred for Ihour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The organic layer was washed with 100 mL water, 100 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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